(S)-2-(Piperidin-2-yl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of (S)-2-(Piperidin-2-yl)ethanol and its derivatives often involves piperidine ring modifications, where alkylation and/or acylation methods are employed. A notable method for synthesizing piperidine ring-modified alcohol and methyl ether analogs of (S)-2-(Piperidin-2-yl)ethanol utilizes lithium aluminum hydride reduction to convert intermediate compounds into the desired alcohol derivatives (Ojo, 2012).
Molecular Structure Analysis
The molecular structure of (S)-2-(Piperidin-2-yl)ethanol and related compounds can be characterized using various spectroscopic techniques, including FTIR, Raman, and X-ray diffraction. A study on a three-component complex involving piperidine-ethanol demonstrated the significance of hydrogen-bonded interactions between the amino alcohol and benzoic acid molecules, with water acting as a bridge between these molecules. The structure determined by single-crystal X-ray diffraction reveals the intricacies of these interactions and the stability imparted by them (Dega‐Szafran et al., 2017).
Chemical Reactions and Properties
(S)-2-(Piperidin-2-yl)ethanol exhibits unique reactivity patterns that are useful in organic synthesis. The compound's ability to participate in enzymatic kinetic resolutions highlights its potential in the enantioselective synthesis of biologically active molecules. For example, its use in the synthesis of sedamine and allosedamine demonstrates the compound's versatility and the possibility of generating compounds with significant stereochemical complexity (Angoli et al., 2003).
Scientific Research Applications
Kinetic Studies : It is used in kinetic studies of 1,3,4-thiadiazoles in ethanol and benzene (Alemagna, Bacchetti, & Beltrame, 1968).
Organic Synthesis : Efficient oxidation of (S)-2-(Piperidin-2-yl)ethanol with bromine generates piperidin-2-one and (2′S,3R)-(+)-stenusine (Castro et al., 2005).
Chemical Research Applications : Its structural similarity to p-(piperidin-1-yl)quinoline-3-carbaldehyde indicates potential applications in chemical research (Afzal, Bawa, Kumar, & Tonk, 2012).
Protecting Group in Polymer Chemistry : 2-(pyridin-2-yl)ethanol serves as a protecting group for methacrylic acid, which can be selectively removed after polymerization (Elladiou & Patrickios, 2012).
Antimicrobial Agents : Certain synthesized compounds show good antibacterial and antifungal activity (Kottapalle & Shinde, 2021).
Undergraduate Chemistry Education : It is used in undergraduate physical chemistry laboratories to teach students about chemical kinetics (Ramachandran & Halpern, 1996).
Synthesis of N-Substituted Piperidines : Efficient synthesis of N-substituted piperidines from glutaraldehyde and primary amines using ethanolic tetracarbonylhydridoferrate solution is significant for research applications (Watanabe et al., 1976).
Hydrogen-Bonded Complexes Study : The compound is part of a novel and unique hydrogen-bonded interaction study between amino alcohol and benzoic acid molecules (Dega-Szafran et al., 2017).
Alkaloid Synthesis : It enriches the collection of piperidine-derivatives accessible from 2-piperidine ethanol in the total synthesis of (–)-anaferine, a bis-piperidine alkaloid (Bonandi, Tedesco, Perdicchia, & Passarella, 2020).
Anti-Arrhythmic Activity : Some newly synthesized compounds exhibit significant anti-arrhythmic activity (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Pharmaceutical Applications : The developed protocol efficiently synthesizes pharmaceutically interesting functionalized piperidine derivatives (Brahmachari & Das, 2012).
Enantioselective Preparation of Alkaloids : Enantioselective preparation of piperidine alkaloids like sedamine and allosedamine is achieved through the enzymatic resolution of N-Boc-piperidine-2-ethanol (Angoli et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2-[(2S)-piperidin-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHDBHDZSMGHKF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353011 | |
Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Piperidin-2-yl)ethanol | |
CAS RN |
103639-57-2 | |
Record name | 2-[(2S)-Piperidin-2-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (S)-2-(Piperidin-2-yl)ethanol in the synthesis of (+)-dumetorine?
A1: (S)-2-(Piperidin-2-yl)ethanol serves as the starting material in the total synthesis of (+)-dumetorine described in the research []. The process utilizes five distinct steps, commencing with this specific enantiopure compound, to ultimately yield the target alkaloid. The reported overall yield for this synthesis is 29%.
Q2: How is (S)-2-(Piperidin-2-yl)ethanol utilized within the flow chemistry approach described in the study?
A2: The researchers employed flow chemistry techniques to enhance the synthesis of (+)-dumetorine. Notably, (S)-2-(Piperidin-2-yl)ethanol undergoes a ring-closing metathesis reaction facilitated by a novel polyethylene glycol-supported Hoveyda catalyst []. This reaction highlights the compound's reactivity and its suitability for flow chemistry applications. Furthermore, the study outlines a novel flow deprotection/Eschweiler-Clarke methylation sequence directly involving (S)-2-(Piperidin-2-yl)ethanol, further demonstrating its versatility in a continuous flow setting [].
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